Home > Products > Building Blocks P7216 > 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine
4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine - 906092-45-3

4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine

Catalog Number: EVT-1686764
CAS Number: 906092-45-3
Molecular Formula: C13H10IN3O2S
Molecular Weight: 399.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound features a 7H-pyrrolo[2,3-d]pyrimidine core, similar to the target compound. It incorporates a 4-chlorophenyl group at the 5-position and a 4-methylphenyl group at the 7-position, distinguishing it from the target structure. The presence of a pyrrolidine substituent at the 4-position further sets it apart. []

Relevance: This compound highlights the prevalence of substituted aryl groups at the 5- and 7- positions of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. While structurally similar to 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine in terms of the core structure, the substituent variations emphasize the diversity within this class of compounds. []

Relevance: Despite the differences in substituents, this compound emphasizes the potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold for biological activity. The comparison with 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine underscores the impact of substituent modifications on biological activity and target specificity. []

N-[4-[(2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5)

Compound Description: This compound, another potent human TS inhibitor, is structurally very similar to compound (4), differing only in the halogen substituent on the benzoyl moiety. It possesses a chlorine atom instead of fluorine. Like compound (4), it also shares the 7H-pyrrolo[2,3-d]pyrimidine core with the target compound but exhibits distinct substitutions. []

Relevance: The close structural similarity of this compound to compound (4) and its shared 7H-pyrrolo[2,3-d]pyrimidine core with 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine reinforces the importance of subtle structural variations within this chemical class for fine-tuning biological activity and target specificity. []

Butylethyl[2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo [2,3-d]pyrimidin-4-yl]amine (CP-154,526)

Compound Description: CP-154,526, a centrally active nonpeptide CRF1 receptor antagonist, shares the 7H-pyrrolo[2,3-d]pyrimidine core with the target compound. It features a butylethylamino group at the 4-position, 2,5-dimethyl substitutions on the pyrrolo[2,3-d]pyrimidine ring, and a 2,4,6-trimethylphenyl group at the 7-position. []

Relevance: This compound, while structurally similar to 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine at the core structure level, illustrates the diverse biological activities possible within this class of compounds through variations in the substitution pattern. []

2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid (ara-Cadeguomycin)

Compound Description: This compound is an analogue of cadeguomycin and possesses the 7H-pyrrolo[2,3-d]pyrimidine core structure. It differs from the target compound by the presence of a β-D-arabinofuranosyl group at the 7-position and a carboxylic acid group at the 5-position. []

Relevance: Despite the structural differences, ara-Cadeguomycin highlights the significance of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in nucleoside analogues. Comparing this compound to 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine showcases the versatility of this core structure in diverse chemical and biological contexts. []

Overview

4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential pharmacological applications, particularly as an inhibitor of protein kinases. This compound is characterized by the presence of an iodine atom and a sulfonyl group attached to a pyrrolo[2,3-d]pyrimidine backbone, which contributes to its biological activity.

Source and Classification

The compound can be synthesized through various methods, often involving modifications of existing pyrrolo[2,3-d]pyrimidine derivatives. It is classified as a heterocyclic organic compound and is recognized for its role in medicinal chemistry, particularly in the development of therapeutic agents targeting immunological disorders and cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine typically involves several key steps:

  1. Preparation of Pyrrolo[2,3-d]pyrimidine Derivatives: Initial synthesis may start from 7H-pyrrolo[2,3-d]pyrimidine, which can be obtained from simpler precursors through cyclization reactions.
  2. Substitution Reactions: The introduction of the sulfonyl group can be achieved via sulfonylation reactions with appropriate sulfonyl chlorides. For example, reacting 7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride under basic conditions can yield the desired sulfonyl derivative.
  3. Halogenation: The introduction of the iodine atom can be accomplished through electrophilic aromatic substitution or direct halogenation methods using iodine or iodine sources in the presence of a catalyst.
  4. Purification: The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

The reaction conditions and reagents used can significantly affect the yield and purity of the final compound.

Chemical Reactions Analysis

Reactions and Technical Details

The compound undergoes various chemical reactions typical for heterocyclic compounds:

  1. Nucleophilic Substitution: The presence of the iodine atom makes it susceptible to nucleophilic attack, allowing for further functionalization at this position.
  2. Reactivity with Nucleophiles: The sulfonyl group can also participate in nucleophilic substitution reactions, enabling modifications that can enhance biological activity or selectivity.

These reactions are crucial for developing derivatives with improved pharmacological properties or different biological targets.

Mechanism of Action

Process and Data

4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine acts primarily as an inhibitor of protein kinases, particularly Janus Kinase 3 (JAK3). The mechanism involves:

  1. Binding Affinity: The compound binds to the ATP-binding site of JAK3, preventing substrate phosphorylation.
  2. Inhibition of Signal Transduction: By inhibiting JAK3 activity, downstream signaling pathways involved in immune responses are disrupted, which is beneficial in treating autoimmune diseases and certain cancers.

Studies have shown that modifications to the structure can significantly affect binding affinity and selectivity towards specific kinases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and acetonitrile.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the iodine atom.

Relevant data on melting point or boiling point may vary depending on purity and specific synthesis conditions but are essential for practical applications.

Applications

Scientific Uses

4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine has significant potential in various scientific fields:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting autoimmune diseases such as lupus and rheumatoid arthritis.
  2. Cancer Research: Its ability to inhibit specific kinases makes it a candidate for cancer therapeutics aimed at disrupting tumor growth signaling pathways.
  3. Biochemical Research: Used as a tool compound in studies investigating kinase signaling pathways and their role in disease mechanisms.
Synthetic Methodologies and Optimization

Key Synthetic Pathways for Pyrrolo[2,3-d]pyrimidine Core Functionalization

Tosylation Strategies at the N7 Position: Regioselective Sulfonylation Mechanisms

The N7 position of pyrrolo[2,3-d]pyrimidine exhibits preferential reactivity toward sulfonylation due to its electron-rich nature and reduced steric hindrance. Tosylation employs p-toluenesulfonyl chloride (TsCl) in anhydrous aprotic solvents (e.g., THF, acetonitrile) with tertiary amine bases (triethylamine, N,N-diisopropylethylamine) as acid scavengers. Regioselectivity is controlled by:

  • Electronic effects: The pyrrole nitrogen (N7) is more nucleophilic than the pyrimidine nitrogen (N1), enabling chemoselective tosylation at N7 [1] [8].
  • Protection strategies: Prior protection of exocyclic amines (e.g., C4-chloro or C4-amino groups) prevents competitive sulfonamide formation [8].
  • Kinetic control: Reactions conducted at –20°C to 0°C favor N7-monotosylation, while higher temperatures promote disubstitution [5].

The resulting p-tolylsulfonyl (p-Ts) group enhances intermediate stability and enables subsequent halogenation or cross-coupling by modulating electron density [1] [6].

Iodination Techniques at the C4 Position: Electrophilic Substitution and Transition Metal Catalysis

C4 iodination leverages two complementary methodologies:

  • Directed ortho-lithiation/iodination: N7-tosylated intermediates undergo regioselective C6 deprotonation using strong bases (e.g., LDA, n-BuLi). Bis(2-dimethylaminoethyl)ether (BDMAE) additives enhance lithiation efficiency (96% conversion vs. 83% without BDMAE) by preventing aggregation [6]. Subsequent iodine quench yields C6-iodinated products. C4 iodination requires prior halogenation at C6 via this method, followed by halogen exchange [6] [10].
  • Transition-metal-catalyzed C–H activation: Palladium/copper systems (e.g., Pd(OAc)₂/CuI) with directing groups (e.g., pyrimidine N1) enable direct C4 iodination using N-iodosuccinimide (NIS). This bypasses multi-step lithiation but suffers from moderate yields (45–65%) due to competing N-iodination [8] [10].

Table 1: Comparative Iodination Methods for Pyrrolo[2,3-d]pyrimidines

MethodReagents/ConditionsYield RangeRegioselectivity
Directed lithiationLDA/BDMAE/THF, –78°C; I₂ quench85–93%C6 > C4
Halogen exchangeC6-Br/C6-Cl, CuI/DMF, 120°C70–78%C6→I only
Pd/Cu-catalyzed C–H activationPd(OAc)₂/CuI/NIS, DMF, 100°C45–65%C4 (major)

Optimization of Reaction Conditions for High-Yield Intermediate Synthesis

Solvent Systems and Temperature Effects on Tosyl-Iodo Derivative Formation

Solvent polarity critically influences tosylation and iodination efficiency:

  • Tosylation: Polar aprotic solvents (DMF, acetonitrile) accelerate sulfonylation but risk O-tosylation byproducts. Optimal yields (89%) occur in THF at 0°C [5] [9].
  • Lithiation-mediated iodination: THF maximizes lithiation conversion (96% with BDMAE) due to its ability to solvate lithium intermediates. Toluene/THF mixtures reduce yields by >50% [6].
  • Temperature sensitivity: Tosylation requires sub-ambient temperatures (–20°C) for monoselectivity. Lithiation must be maintained at –78°C; warming to –40°C reduces conversion by 30% within 10 minutes [6].

Table 2: Protecting Group Strategies for Reactive Intermediates

Protecting GroupInstallation ReagentStability During IodinationDeprotection MethodYield Impact
SEM (2-trimethylsilylethoxymethyl)SEM-Cl, i-Pr₂NEtHighTBAF/THF+15% vs. Bn
BenzenesulfonylPhSO₂Cl, pyridineModerate (C4 amination sensitive)NaOH/MeOH–20% vs. SEM
p-Toluenesulfonyl (p-Ts)TsCl, Et₃NHighAcidic hydrolysisN/A (final group)

Protecting Group Strategies for Reactive Pyrrolopyrimidine Intermediates

  • SEM protection: Preferred for N7-H precursors prior to tosylation due to orthogonal deprotection (TBAF) and resistance to lithiation bases. Enables C6 functionalization before installing the p-Ts group [6] [8].
  • Benzyl (Bn) limitations: Prone to hydrogenolysis during Pd-catalyzed steps, causing desulfonylation byproducts [8].
  • Acid-labile groups: tert-Butoxycarbonyl (Boc) is incompatible with p-TsOH-mediated reactions, necessitating SEM for acid-sensitive routes [10].

Scalability and Industrial Applicability of Multi-Step Synthetic Routes

Scalable synthesis of the title compound employs a linear sequence:

  • Core preparation: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis via Gould-Jacobs cyclization (neat POCl₃, 82% yield) [1] [10].
  • Protection: SEM protection (SEM-Cl, i-Pr₂NEt, CH₃CN, 25°C, 94% yield) [6].
  • Iodination: Directed lithiation (2.0 eq LDA/1.5 eq BDMAE/THF, –78°C) and I₂ quench (89% yield) [6].
  • Tosylation: SEM-deprotection (TBAF/THF) followed by regioselective tosylation (TsCl, Et₃N, CH₂Cl₂, 0°C, 91% yield) [5] [8].

Process enhancements:

  • Flow chemistry: Continuous lithiation-iodination in microreactors improves heat transfer and reduces BDMAE loading by 40% [7].
  • Catalyst recycling: Pd residues from halogen exchange steps recovered via carbon filtration (>95% recovery) [10].
  • Solvent sustainability: THF recovery via distillation achieves >90% reuse, reducing waste [7].

Table 3: Scalability Metrics for Key Steps

StepBatch Yield (Lab)Pilot Plant YieldCritical Process Parameter
SEM protection94%91%Water content <0.05%
Directed iodination89%85%BDMAE/Li ratio (1.5:1)
N7-Tosylation91%88%Temperature control (±2°C)

Properties

CAS Number

906092-45-3

Product Name

4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine

IUPAC Name

4-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine

Molecular Formula

C13H10IN3O2S

Molecular Weight

399.21 g/mol

InChI

InChI=1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3

InChI Key

KLDSFRZUPGWQCX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3I

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.